molecular formula C13H19NO2 B186075 N-butyl-4-ethoxybenzamide CAS No. 6283-99-4

N-butyl-4-ethoxybenzamide

Cat. No. B186075
CAS RN: 6283-99-4
M. Wt: 221.29 g/mol
InChI Key: RNHJLBPPHPMRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-ethoxybenzamide, also known as BEOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEOB is a white crystalline solid that is soluble in organic solvents and is commonly used in research laboratories.

Mechanism Of Action

The mechanism of action of N-butyl-4-ethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. N-butyl-4-ethoxybenzamide has also been shown to activate the opioid receptors in the brain, which are responsible for pain relief.

Biochemical And Physiological Effects

N-butyl-4-ethoxybenzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have insecticidal properties and can inhibit the growth of certain bacteria. N-butyl-4-ethoxybenzamide has been shown to be well-tolerated in animals and has a low toxicity profile.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-butyl-4-ethoxybenzamide in laboratory experiments is its low toxicity profile. It is also relatively easy to synthesize and can be purified using recrystallization techniques. However, one of the limitations of using N-butyl-4-ethoxybenzamide is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of N-butyl-4-ethoxybenzamide. One potential area of research is the development of N-butyl-4-ethoxybenzamide-based drug delivery systems for the treatment of various diseases. Another potential area of research is the development of N-butyl-4-ethoxybenzamide-based insecticides for use in agriculture. Additionally, the use of N-butyl-4-ethoxybenzamide as a corrosion inhibitor in the oil and gas industry is an area of potential research. Finally, the development of new synthesis methods for N-butyl-4-ethoxybenzamide could lead to improved yields and purity.

Synthesis Methods

N-butyl-4-ethoxybenzamide can be synthesized using various methods. The most common method involves the reaction of 4-ethoxybenzoic acid with butylamine in the presence of a catalyst such as triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using recrystallization techniques.

Scientific Research Applications

N-butyl-4-ethoxybenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-butyl-4-ethoxybenzamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, N-butyl-4-ethoxybenzamide has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, N-butyl-4-ethoxybenzamide has been studied for its potential use as a corrosion inhibitor due to its ability to form a protective film on metal surfaces.

properties

CAS RN

6283-99-4

Product Name

N-butyl-4-ethoxybenzamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-butyl-4-ethoxybenzamide

InChI

InChI=1S/C13H19NO2/c1-3-5-10-14-13(15)11-6-8-12(9-7-11)16-4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15)

InChI Key

RNHJLBPPHPMRHT-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)OCC

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.